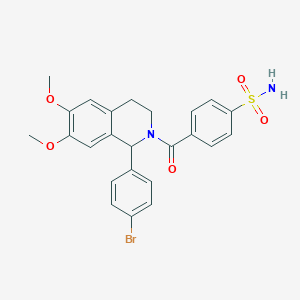
2-(4-Fluoro-3-methoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoro-3-methoxyphenyl)ethanol is an organic compound with the molecular formula C9H11FO2 It is a derivative of phenylethanol, where the phenyl ring is substituted with a fluoro group at the 4-position and a methoxy group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methoxyphenyl)ethanol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. For example, 4-fluoro-3-nitrobenzene can be reduced to 4-fluoro-3-aminobenzene, which is then subjected to a nucleophilic substitution reaction with methanol to introduce the methoxy group. The resulting intermediate can be further reduced to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of reagents and conditions is optimized for efficiency and yield. Catalysts and solvents are selected to facilitate the reactions and ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(4-Fluoro-3-methoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: 4-Fluoro-3-methoxybenzaldehyde or 4-fluoro-3-methoxybenzoic acid.
Reduction: 2-(4-Fluoro-3-methoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(4-Fluoro-3-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The fluoro and methoxy groups influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)ethanol: Lacks the fluoro group, which may affect its reactivity and biological activity.
2-(4-Fluorophenyl)ethanol: Lacks the methoxy group, leading to different chemical properties.
2-(3-Methoxyphenyl)ethanol: The position of the methoxy group is different, which can influence its reactivity.
Uniqueness
2-(4-Fluoro-3-methoxyphenyl)ethanol is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C9H11FO2 |
|---|---|
分子量 |
170.18 g/mol |
IUPAC名 |
2-(4-fluoro-3-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11FO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6,11H,4-5H2,1H3 |
InChIキー |
PQUHXDUALMOQKP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CCO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


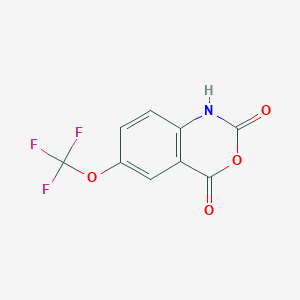


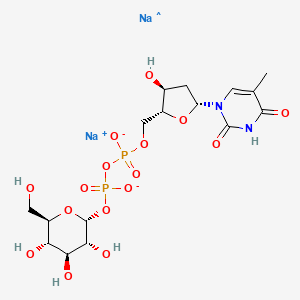
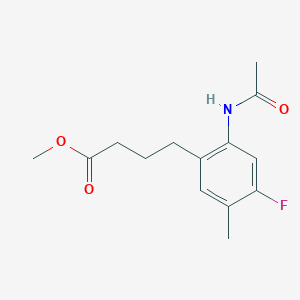
![4-Amino-2'-formyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15205073.png)
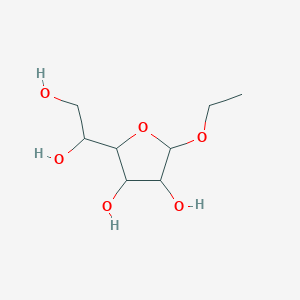
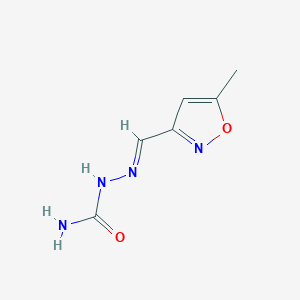
![4-Fluoro-2-iodobenzo[d]oxazole](/img/structure/B15205107.png)
![2-(4-(Hydroxymethyl)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B15205112.png)
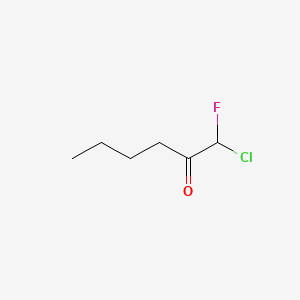
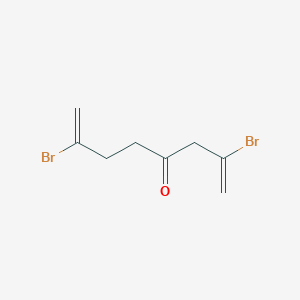
![6,6'-((3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diyl)bis(oxy))didibenzo[d,f][1,3,2]dioxaphosphepine](/img/structure/B15205130.png)
